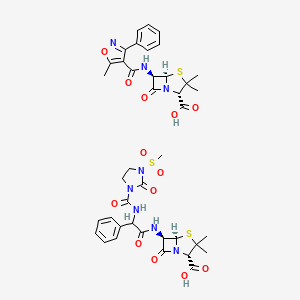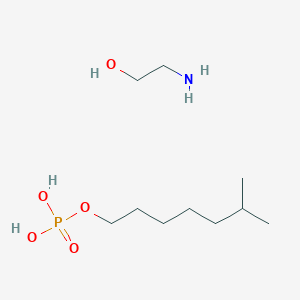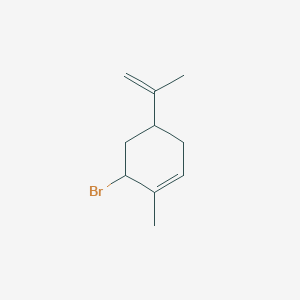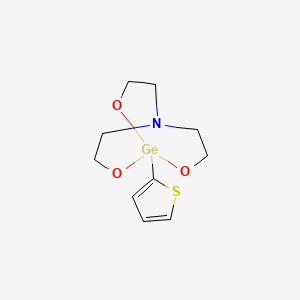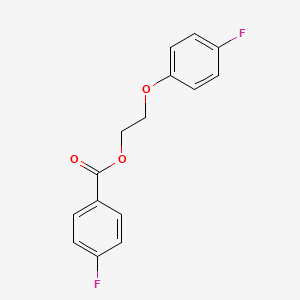
O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate is a chemical compound with the molecular formula C15H33O5PS. It is a phosphorothioate ester, which means it contains a phosphorus atom bonded to sulfur and oxygen atoms. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate typically involves the reaction of heptyl alcohol with phosphorus pentasulfide (P2S5) to form the corresponding phosphorothioic acid. This intermediate is then reacted with 2-ethoxyethanol in the presence of a base such as sodium hydroxide (NaOH) to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is purified through distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert it back to its corresponding alcohols and phosphorothioic acid.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxyethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Phosphorothioate oxides.
Reduction: Heptyl alcohol and phosphorothioic acid.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorothioate compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings
Mecanismo De Acción
The mechanism of action of O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethoxyethyl) ethylphosphonate: Similar in structure but with an ethyl group instead of a heptyl group.
Bis(2-ethylhexyl) phthalate: A phthalate ester with different functional groups and applications.
Uniqueness
O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate is unique due to its specific combination of ethoxyethyl and heptyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Propiedades
Número CAS |
72197-93-4 |
|---|---|
Fórmula molecular |
C15H33O5PS |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
bis(2-ethoxyethoxy)-heptan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C15H33O5PS/c1-5-8-9-10-15(4)20-21(22,18-13-11-16-6-2)19-14-12-17-7-3/h15H,5-14H2,1-4H3 |
Clave InChI |
MUDOWZVEDXXMJN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)OP(=S)(OCCOCC)OCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


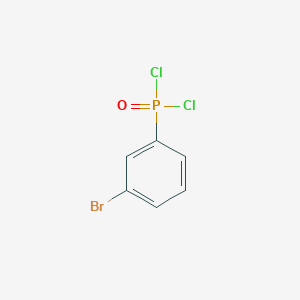
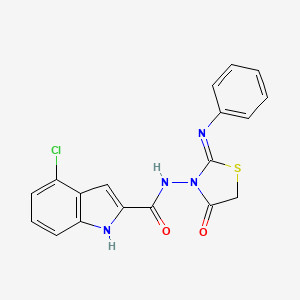
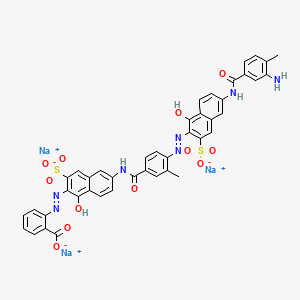
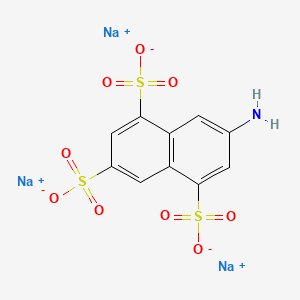
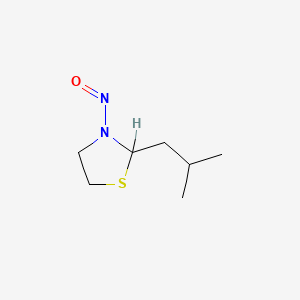
![N-[(2S)-1-Acetylpyrrolidin-2-yl]-N'-methylurea](/img/structure/B14469548.png)
![2-[1-(4-Bromophenyl)ethyl]phenol](/img/structure/B14469554.png)
![3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde](/img/structure/B14469562.png)
